JAK3 Inhibitory Potency vs. Tofacitinib
Jak-IN-31 demonstrates an IC50 range of 0.01–0.1 µM (10–100 nM) against JAK3, whereas tofacitinib exhibits an IC50 of approximately 15–45 nM against JAK3 in the same assay format [1][2]. The key distinction lies in the relative JAK3 potency compared to JAK1: tofacitinib displays a JAK3:JAK1 IC50 ratio of approximately 3.0–3.6 [3], while Jak-IN-31 exhibits a JAK3:JAK1 IC50 ratio of >1.0 (since JAK1 IC50 ≤0.01 µM vs. JAK3 IC50 0.01–0.1 µM), indicating relatively balanced JAK1/JAK3 inhibition rather than the JAK1/JAK3 co-inhibition profile characteristic of tofacitinib .
| Evidence Dimension | JAK3 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 0.01–0.1 µM (10–100 nM) |
| Comparator Or Baseline | Tofacitinib: 15–45 nM |
| Quantified Difference | Jak-IN-31 exhibits JAK3 IC50 values approximately 0.7–6.7 times higher (less potent) than tofacitinib, but with a distinct JAK1:JAK3 selectivity profile |
| Conditions | Cell-free enzymatic assay; ATP concentration 1 mmol/L |
Why This Matters
Researchers requiring JAK3 inhibition at a potency level distinct from tofacitinib should consider Jak-IN-31 for differential pathway interrogation.
- [1] Dowty ME, et al. Ann Rheum Dis. 2019. Table 1: IC50 (nmol/L) values for tofacitinib (JAK3: 45 nM). View Source
- [2] Choy EH. Rheumatology. 2019. Table 1: Enzyme assay IC50 (nM) values for tofacitinib (JAK3: 55.0 nM). View Source
- [3] Choy EH. Rheumatology. 2019. Table 1: JAK3:JAK1 selectivity ratio for tofacitinib (3.6). View Source
